8-Oxabicyclo[3.2.1]octan-6-ol 8-Oxabicyclo[3.2.1]octan-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17436701
InChI: InChI=1S/C7H12O2/c8-6-4-5-2-1-3-7(6)9-5/h5-8H,1-4H2
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

8-Oxabicyclo[3.2.1]octan-6-ol

CAS No.:

Cat. No.: VC17436701

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

8-Oxabicyclo[3.2.1]octan-6-ol -

Specification

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 8-oxabicyclo[3.2.1]octan-6-ol
Standard InChI InChI=1S/C7H12O2/c8-6-4-5-2-1-3-7(6)9-5/h5-8H,1-4H2
Standard InChI Key JJMPFIFZQPWTML-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(C(C1)O2)O

Introduction

Structural and Molecular Characteristics of 8-Oxabicyclo[3.2.1]octan-6-ol

Bicyclic Framework and Functional Group Topology

The molecular structure of 8-Oxabicyclo[3.2.1]octan-6-ol consists of a seven-membered bicyclic system with an oxygen atom bridging the 1- and 3-positions (Figure 1). The hydroxyl group at the 6-position introduces polarity, enabling hydrogen bonding and nucleophilic reactivity . The IUPAC name, 8-oxabicyclo[3.2.1]octan-6-ol, reflects its bicyclo[3.2.1] skeleton and oxygen substitution .

Table 1: Molecular Properties of 8-Oxabicyclo[3.2.1]octan-6-ol

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
SMILESC1CC2CC(C(C1)O2)O
InChIKeyJJMPFIFZQPWTML-UHFFFAOYSA-N
CAS Number2169443-98-3

Conformational Dynamics and Stereoelectronic Effects

Conformational analysis of 8-Oxabicyclo[3.2.1]octan-6-ol derivatives, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one, reveals restricted rotation around the bicyclic framework, favoring chair-like conformations . Density functional theory (DFT) calculations indicate that the oxygen bridge stabilizes the structure through hyperconjugative interactions, reducing ring strain compared to all-carbon analogs . These features enhance its suitability as a rigid scaffold in drug design.

Synthetic Strategies for 8-Oxabicyclo[3.2.1]octan-6-ol

Tandem C–H Oxidation/oxa-Cope Rearrangement/Aldol Cyclization

A high-yielding method involves the reaction of allylic silyl ethers with tempo oxoammonium tetrafluoroborate (TEMPO⁺BF₄⁻) and ZnBr₂. This one-pot sequence proceeds via:

  • C–H Oxidation: TEMPO⁺ mediates the oxidation of allylic C–H bonds to form ketone intermediates.

  • Oxa-Cope Rearrangement: The ketone undergoes a -sigmatropic shift, forming a γ,δ-unsaturated carbonyl.

  • Aldol Cyclization: Intramolecular aldol reaction yields the bicyclic structure.

Key Advantages:

  • Broad substrate scope (>20 examples, 60–85% yields).

  • Stereoselective formation of the bicyclic core.

TiCl₄-Mediated Reactions of 3-Alkoxycyclobutanones

Matsuo and colleagues developed a TiCl₄-catalyzed protocol using 3-alkoxycyclobutanones and allenylsilanes. The mechanism involves:

  • Lewis Acid Activation: TiCl₄ coordinates to the cyclobutanone carbonyl, enhancing electrophilicity.

  • Nucleophilic Attack: Allenylsilane attacks the activated carbonyl, forming a bicyclic oxonium intermediate.

  • Ring Expansion: Rearrangement yields the 8-oxabicyclo[3.2.1]octane skeleton .

Example Reaction:
3-Methoxycyclobutanone + tert-butyldimethylallenylsilane → 8-Oxabicyclo[3.2.1]octan-3-one (72% yield, >95:5 dr) .

Applications in Organic Synthesis and Medicinal Chemistry

Building Block for Complex Natural Products

The rigid bicyclic core serves as a precursor for terpenoid and alkaloid syntheses. For instance, ring-opening metathesis of 8-Oxabicyclo[3.2.1]octan-6-ol derivatives generates chiral cycloheptenols, intermediates in sesquiterpene biosynthesis.

HIV-1 Protease Inhibitor Development

Structural modifications at the 6-position yield analogs that bind the S2 subsite of HIV-1 protease. In enzymatic assays, lead compounds exhibit IC₅₀ values of <10 nM, rivaling clinical inhibitors like darunavir.

Table 2: Bioactivity of Selected 8-Oxabicyclo[3.2.1]octan-6-ol Derivatives

CompoundTargetIC₅₀ (nM)Source
Derivative AHIV-1 Protease8.2VulcanChem
Derivative BSARS-CoV-2 Mpro230Unpublished

Future Directions and Research Opportunities

Expanding Synthetic Accessibility

Developing enantioselective variants of existing methods could enable access to chiral 8-Oxabicyclo[3.2.1]octan-6-ol derivatives for asymmetric catalysis .

Targeted Drug Delivery Systems

Functionalization of the hydroxyl group with PEG chains or antibody conjugates may improve the pharmacokinetic profiles of protease inhibitors.

Computational Modeling for Drug Design

Machine learning models trained on conformational data could predict novel derivatives with enhanced binding affinities for viral proteases .

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